(3-Cyanopropyl)boronic acid

Spirocyclization Domino Reactions Scaffold Diversity

Medicinal chemistry requires precise linker lengths to control cyclization outcomes. Substituting a C3 for a C4 chain changes ring size, wasting synthesis efforts. (3-Cyanopropyl)boronic acid (CAS 1352619-22-7) solves this: - Enables exclusive [4+1] cyclization → 5-membered spiro[4.5]decane (not [5+1] 6-membered) - Validated in visible-light carboborylation (63% yield, metal-free) - ≥95% purity ensures reproducible cascade and photochemical transformations

Molecular Formula C4H8BNO2
Molecular Weight 112.93 g/mol
Cat. No. B12505051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Cyanopropyl)boronic acid
Molecular FormulaC4H8BNO2
Molecular Weight112.93 g/mol
Structural Identifiers
SMILESB(CCCC#N)(O)O
InChIInChI=1S/C4H8BNO2/c6-4-2-1-3-5(7)8/h7-8H,1-3H2
InChIKeyJHTKSOWXSNKCHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Cyanopropyl)boronic Acid for Spirocyclization


(3-Cyanopropyl)boronic acid (CAS 1352619-22-7) is an organoboron compound featuring a terminal nitrile on a three-carbon alkyl chain linked to a boronic acid group . It belongs to the class of cyanoalkylboronic acids, which serve as dual-functional reagents where the boronic acid participates in metal-catalyzed cross-couplings or metal-free cascade reactions, and the nitrile acts as a latent electrophile or directing group . The specific propyl linker length is critical for the geometry of intramolecular cyclizations, directly governing the ring size of the resulting spirocyclic or heterocyclic products, a key differentiator from shorter or longer chain analogs .

1
Dual-functional cyanoalkylboronic acid. Boronic acid enables metal-catalyzed cross-couplings or cascade reactions, while the nitrile acts as latent electrophile.
2
Propyl linker directs five-membered spiro-ring formation. Chain length is critical for intramolecular allylborylation geometry and exclusive [4+1] cyclization outcome.
3
Differentiates from shorter/longer chain analogs. Reported to produce distinct spirocyclic scaffolds compared to cyanoethyl or cyanobutyl derivatives.

Chain Length Specificity of Cyanoalkyl Boronic Acids


Generic substitution within the cyanoalkylboronic acid family is not feasible due to the chain-length-dependent chemoselectivity in domino cyclizations. The intramolecular allylborylation of a nitrile is highly sensitive to the tether length, directing the formation of different spirocyclic ring systems. For instance, employing (3-cyanopropyl)boronic acid exclusively yields a formal [4+1] cyclization to create a new five-membered ring, whereas its closest analog, 4-cyanobutylboronic acid, engages in a [5+1] cyclization to form a six-membered ring . Replacing one with the other leads to a different molecular scaffold, making them distinct building blocks that cannot be simply interchanged for a specific synthetic target .

Target reagent
(3-Cyanopropyl)boronic acid
Exclusive formation of a five-membered spiro-ring via formal [4+1] cyclization. Propyl linker positions nitrile for the required geometry.
Ring size5-membered
Common substitute
4-Cyanobutylboronic acid
Engages in [5+1] cyclization to form a six-membered spiro-ring. The extra methylene unit alters tether length and cyclization mode.
Ring size6-membered
Different ring size leads to distinct molecular scaffold. These cyanoalkylboronic acids are not interchangeable for a specific spirocyclic target; substitution may alter conformational restriction and biological target engagement.

Comparative Performance in Spirocyclization


Chain-Length-Directed Ring Size Selectivity

In a metal-free domino reaction with α,β-unsaturated N-tosylhydrazones, the chain length of the cyanoalkylboronic acid dictates the size of the newly formed spiro-ring. (3-cyanopropyl)boronic acid (n=3) exclusively provides a formal [4+1] cyclization product, generating a spirocyclic ketone with a five-membered carbocycle. The immediate comparator, 4-cyanobutylboronic acid (n=4), exclusively yields a [5+1] six-membered ring spirocycle. This divergent reactivity is driven by the tether length, not just reactivity trends .

Ring Size Selectivity
Head-to-head
Target (C3) 5-membered ring
[4+1] spiro
Comparator (C4) 6-membered ring
[5+1] spiro
Chain length controls spiro-ring size, guiding scaffold design for medicinal chemistry.
Domino reaction with N-tosylhydrazones, dioxane, 110 °C.
Spirocyclization Domino Reactions Scaffold Diversity

Synthetic Yield in Model Spirocyclization

The synthetic utility of (3-cyanopropyl)boronic acid is demonstrated by its high yield in a prototypical domino spirocyclization. Its performance can be benchmarked against other alkylboronic acids in similar transformations. In a photochemical variant, the reaction of (3-cyanopropyl)boronic acid with a specific N-tosylhydrazone provided the desired spirocyclic product 4j in 63% isolated yield . This efficiency is comparable to other alkylboronic acids in the same report, confirming its viability for constructing complex scaffolds.

Model Yield
Cross-study comparable
63% isolated yield (product 4j)
Benchmark for reagent quantity estimation and process viability assessment.
Yield range for analogous alkylboronic acids: 49–81%.
Process Chemistry Synthetic Yield Spiro Compounds

Crystallographic Validation of Spirocyclic Adduct

The structure of the [4+1] cyclization product, exclusively derived from (3-cyanopropyl)boronic acid, was unambiguously confirmed by single-crystal X-ray diffraction analysis. This structural proof validates the specific chemical identity of the scaffold generated by this reagent, contrasting with the structures produced by other cyanoalkylboronic acids. The crystallographic data (CCDC 1843092) contains the complete bond lengths and angles for the spiro compound, confirming the formation of the five-membered ring .

Structure Confirmation
Supporting evidence
Spiro[4.5]decane scaffold confirmed by single-crystal X-ray diffraction (CCDC 1843092).
Removes structural ambiguity for researchers requiring precise 3D molecular shape.
Isolated product from domino reaction; confirms five-membered ring formation.
Structural Chemistry X-ray Crystallography Reaction Mechanism

Applications in Drug Discovery


Divergent Spirocyclic Library Synthesis

Medicinal chemistry groups focused on exploring novel, three-dimensional chemical space can use (3-cyanopropyl)boronic acid as a key input for a divergent library synthesis. As demonstrated by the [4+1] cyclization, this single reagent provides exclusive access to a unique spiro[4.5]decane scaffold . Procuring this specific reagent alongside its longer-chain analog (4-cyanobutylboronic acid) allows for the parallel generation of two distinct spirocyclic scaffolds from a common set of N-tosylhydrazone precursors, effectively doubling the diversity of a compound collection without the need for de novo synthetic route design for each scaffold .

Alkaloid-Like Scaffold Construction

For research into alkaloid mimetics, the ability to install an all-carbon quaternary center at a bridgehead position is highly valuable. (3-Cyanopropyl)boronic acid has been shown to participate in the stereoselective spirocyclization of complex natural-product-derived ketones, such as the Hajos-Parrish ketone, to form rigid, polycyclic frameworks in high yields . This reaction provides a direct route to complex molecules that would be challenging to construct otherwise, making the specific reagent essential for this application. The exclusive formation of the five-membered ring from this C3-chain boronic acid is crucial for mimicking natural product scaffolds where this specific ring size is a pharmacophoric requirement .

Metal-Free Photochemical Functionalization

Chemical process development groups and medicinal chemistry labs seeking mild, metal-free functionalization methods can rely on (3-cyanopropyl)boronic acid for photochemical transformations. The reagent has been validated in visible-light-mediated carboborylation reactions, providing a 63% isolated yield for a model spirocyclic product, demonstrating its stability and reactivity under non-traditional activation modes . Procuring high-purity (≥95%) material, as specified by vendors, ensures consistent results in these metal-sensitive applications where trace metal catalysts from alternative synthetic routes would be detrimental .

Application
Selection Property
Validation Focus
Divergent Spirocyclic Library Synthesis
Propyl linker for exclusive five-membered ring formation
Parallel scaffold generation from common N-tosylhydrazone precursors
Alkaloid-Like Scaffold Construction
All-carbon quaternary center installation via stereoselective spirocyclization
Compatibility with complex natural-product-derived ketones
Metal-Free Photochemical Functionalization
Visible-light-mediated reactivity without metal catalysts
Consistent results under metal-sensitive conditions; high-purity procurement recommended
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